![molecular formula C22H26N6O3 B5578836 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine belongs to a class of compounds that exhibit varied biological activities. The structural complexity and unique functional groups present in this compound make it a subject of interest in medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of derivatives related to the compound involves nucleophilic substitution reactions, and the products are typically characterized by spectral studies. For instance, derivatives such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one exhibit antiproliferative effects against human cancer cell lines, indicating the potential for cancer treatment applications (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallographic studies, revealing details about the geometric arrangement and confirming the molecular conformation. Such studies are essential for understanding the interaction mechanisms of these compounds with biological targets (Karczmarzyk & Malinka, 2004).
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
- Novel derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing promising results as cyclooxygenase-1/2 (COX-1/2) inhibitors. These compounds have demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating potential for therapeutic use in treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antiproliferative Activity Against Cancer Cell Lines
- A series of derivatives have been synthesized and assessed for their antiproliferative effects against various human cancer cell lines using the MTT assay method. Some compounds displayed good activity on all tested cell lines except for one, suggesting their potential as anticancer agents (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Improvement of Solubility for Other Compounds
- Research into cocrystals and salts of 6-mercaptopurine with piperazine has shown significant improvement in solubility, which could enhance the oral bioavailability of this antitumor drug. The formation of these cocrystals and salts leads to an increase in apparent solubility values, demonstrating the potential for improving the efficacy of poorly soluble drugs (Lin-Lin Xu, Jia-Mei Chen, Yan Yan, T. Lu, 2012).
Synthesis of Heterocyclic Compounds
- The compound has been utilized as a starting point for the synthesis of various heterocyclic compounds, including those with potential biological activities such as anti-HIV activity. This demonstrates the compound's versatility as a precursor in the synthesis of biologically active molecules (A. Brukštus, D. Melamedaite, S. Tumkevičius, 2000).
Antineoplastic Activity
- Synthesized derivatives have been evaluated for their antineoplastic activity, with some showing a variable degree of effectiveness against certain cell lines. This highlights the compound's potential in the development of new cancer treatments (A. Abdel-Hafez, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-16(2)28(14-25-15)21-12-20(23-13-24-21)26-5-7-27(8-6-26)22(29)17-9-18(30-3)11-19(10-17)31-4/h9-14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLUBLXRIXJBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethoxyphenyl)(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.